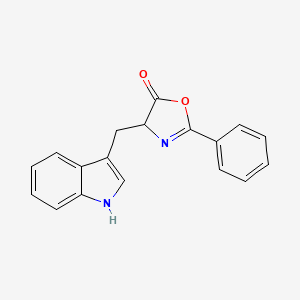
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one typically involves the condensation of indole derivatives with oxazole precursors. One common method is the reaction of indole-3-carboxaldehyde with phenylglycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one, known for its biological activity.
Phenylglycine: Another precursor used in the synthesis, with applications in medicinal chemistry.
Oxazole derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
This compound is unique due to its combined indole and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds with only one of these moieties .
Properties
CAS No. |
97485-17-1 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4-(1H-indol-3-ylmethyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2 |
InChI Key |
XHIVMGAINOFTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















